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Compound of Interest

Compound Name: 1,1,2,2-Tetraphenylethane

Cat. No.: B1595546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sym-

tetraphenylethane (1,1,2,2-tetraphenylethane), a molecule of interest in various fields of

chemical research. This document collates available spectroscopic data, outlines experimental

protocols for its synthesis and characterization, and presents visualizations to aid in

understanding the experimental workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for sym-

tetraphenylethane, providing a consolidated reference for researchers.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for sym-Tetraphenylethane

Parameter ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)

Chemical Shift (δ) ppm
4.9 (s, 2H, CH) 7.1-7.3 (m,

20H, Ar-H)

56.2 (CH) 126.7 (Ar-C) 128.5

(Ar-C) 129.0 (Ar-C) 142.5

(ipso-C)

Coupling Constants (Hz) Not Reported Not Applicable

Reference Analogous Compound Data [1]
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Table 2: Infrared (IR) Spectroscopy Data for sym-Tetraphenylethane

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3080-3030 Medium-Strong

C-H stretch (aliphatic) 2924 Medium

C=C stretch (aromatic) 1600, 1495, 1450 Medium-Strong

C-H bend (aromatic) 750-700, 695 Strong

Reference
General Spectroscopic

Principles

Table 3: Mass Spectrometry (MS) Data for sym-Tetraphenylethane

Parameter Value

Molecular Ion (M⁺) m/z 334.2

Major Fragment Ions (m/z) 167, 165, 152

Ionization Method
Gas Chromatography-Mass Spectrometry (GC-

MS)

Reference [1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for sym-Tetraphenylethane
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Parameter Value (in THF)

λmax (nm) ~260, ~315

Molar Absorptivity (ε, M⁻¹cm⁻¹) Not Reported

Solvent Tetrahydrofuran (THF)

Reference [2]

Note: Data for the closely related

tetraphenylethene is cited due to the limited

availability of specific UV-Vis data for sym-

tetraphenylethane.

Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic characterization of

sym-tetraphenylethane.

Synthesis of sym-Tetraphenylethane
A common method for the synthesis of sym-tetraphenylethane involves the reductive coupling

of a suitable precursor. One established method is the reductive coupling of diphenylmethyl

chloride.

Materials:

Diphenylmethyl chloride

Zinc dust

Anhydrous diethyl ether

Hydrochloric acid (10%)

Anhydrous magnesium sulfate

Ethanol
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Procedure:

A solution of diphenylmethyl chloride in anhydrous diethyl ether is prepared in a round-

bottom flask equipped with a reflux condenser and a magnetic stirrer.

Zinc dust is added portion-wise to the stirred solution.

The reaction mixture is refluxed for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature and filtered to remove

excess zinc.

The filtrate is washed sequentially with 10% hydrochloric acid and water.

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed

under reduced pressure.

The crude product is purified by recrystallization from ethanol to yield pure sym-

tetraphenylethane.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher.

A sample of sym-tetraphenylethane (approximately 5-10 mg) is dissolved in deuterated

chloroform (CDCl₃) (approximately 0.6 mL) in an NMR tube.

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

For ¹H NMR, standard acquisition parameters are used.

For ¹³C NMR, a proton-decoupled spectrum is acquired to obtain singlets for each unique

carbon atom.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR)

spectrometer.
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A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar

and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, a spectrum of the solid can be obtained using an attenuated total reflectance

(ATR) accessory.

The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are obtained using a gas chromatograph coupled to a

mass spectrometer (GC-MS) with an electron ionization (EI) source.

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is prepared.

The solution is injected into the GC, where the compound is separated from the solvent and

any impurities.

The separated compound enters the mass spectrometer, where it is ionized by a beam of

electrons.

The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio

(m/z) and detected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-

beam UV-Vis spectrophotometer.

A dilute solution of sym-tetraphenylethane is prepared in a UV-transparent solvent, such as

tetrahydrofuran (THF) or cyclohexane.

The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the

wavelength of maximum absorption (λmax).

A quartz cuvette with a 1 cm path length is used.

The spectrum is recorded over a wavelength range of approximately 200-400 nm, with the

solvent used as a reference.
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Visualizations
The following diagrams illustrate the general workflow for the synthesis and spectroscopic

characterization of sym-tetraphenylethane.

Synthesis

Diphenylmethyl chloride + Zinc Reductive Coupling Recrystallization sym-Tetraphenylethane

Click to download full resolution via product page

Caption: Workflow for the synthesis of sym-tetraphenylethane.

Spectroscopic Analysis

Techniques

sym-Tetraphenylethane Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Spectroscopic Data
(Tables 1-4)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of sym-tetraphenylethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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